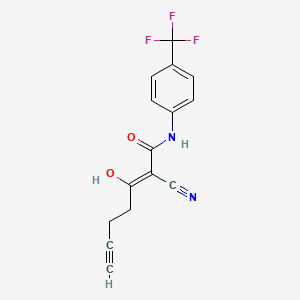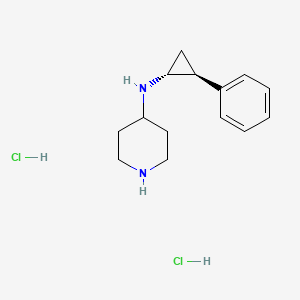
IPCS-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IPCS-1 is a Novel inhibitor of the plant inositol phosphorylceramide synthase ((IPCS), demonstrating herbicidal activity.
Aplicaciones Científicas De Investigación
Induced Pluripotent Stem Cells (iPSCs)
Advancements and Ethical Implications
- iPSCs represent a significant advancement in stem cell research, providing an alternative to human embryonic stem cells (hESCs) and offering potential in regenerative medicine and disease modeling. This development has been described as an ethical breakthrough, as iPSCs do not require the destruction of embryos (Chan & Harris, 2008).
Disease Modelling and Drug Discovery
- iPSCs are instrumental in modeling human diseases and in drug screening, significantly contributing to the understanding of monogenic, complex, and epigenetic disorders (Avior, Sagi, & Benvenisty, 2016).
Cardiac Arrhythmias
- In the field of cardiac arrhythmias, iPSCs facilitate the creation of patient-specific cardiomyocyte-like cells, offering new opportunities for disease modeling and personalized therapies (Gnecchi, Stefanello, & Mura, 2017).
Regenerative Medicine and Drug Development
- iPSC technology is reaching a critical phase in regenerative medicine, with clinical trials testing PSC-derived products in humans, indicating promising safety and potential efficacy (Kimbrel & Lanza, 2015).
Interferon-Producing Cells (IPCs)
Role in Antiviral Immune Response
- IPCs are crucial in antiviral immunity, with their ability to rapidly secrete type 1 interferons following viral stimulation. They also play a significant role in linking innate and adaptive immune responses (Liu, 2005).
Impact on HIV-Infected AIDS Patients
- The number of circulating IPCs is directly correlated with the clinical state in HIV-infected subjects, and their depletion is observed in AIDS patients developing opportunistic infections and cancer (Soumelis et al., 2001).
Developmental Origin
- Research indicates that murine IPCs differentiate from both myeloid and lymphoid lineages but are mainly of myeloid origin, contributing to the understanding of IPC lineage origin (Karsunky et al., 2005).
HSV-1 Activation in Mice
- IPCs respond to herpes simplex virus type 1 (HSV-1) through the toll-like receptor 9 (TLR9)/MyD88 pathway, highlighting the specific pathways involved in IPC activation (Krug et al., 2004).
Propiedades
Nombre del producto |
IPCS-1 |
|---|---|
Fórmula molecular |
C26H33N3O |
Peso molecular |
403.57 |
Nombre IUPAC |
(E)-4-(2,5-Dimethyl-4-((piperidin-1-ylmethylene)amino)phenoxy)-2-neopentylbenzonitrile |
InChI |
InChI=1S/C26H33N3O/c1-19-14-25(20(2)13-24(19)28-18-29-11-7-6-8-12-29)30-23-10-9-21(17-27)22(15-23)16-26(3,4)5/h9-10,13-15,18H,6-8,11-12,16H2,1-5H3/b28-18+ |
Clave InChI |
QMFYDSRKFOKFQJ-MTDXEUNCSA-N |
SMILES |
N#CC1=CC=C(OC2=CC(C)=C(/N=C/N3CCCCC3)C=C2C)C=C1CC(C)(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
IPCS-1; IPCS 1; IPCS1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




